molecular formula C10H13N5O4 B8755531 5'-azido-(5'-deoxy)thymidine

5'-azido-(5'-deoxy)thymidine

Cat. No.: B8755531
M. Wt: 267.24 g/mol
InChI Key: GKEHVJFBPNPCKI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5’-Azido-(5’-deoxy)thymidine: is a synthetic analogue of thymidine, a nucleoside that is a building block of DNA. This compound is characterized by the substitution of the hydroxyl group at the 5’ position with an azido group. The molecular formula of 5’-azido-(5’-deoxy)thymidine is C10H13N5O4, and it has a molecular weight of 267.24 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5’-azido-(5’-deoxy)thymidine typically involves the conversion of thymidine to its 5’-azido derivative. One efficient method is a one-pot synthesis that involves the conversion of alcohols to azides using the Appel reaction . This method is advantageous due to its simplicity and high yield.

Industrial Production Methods: Industrial production of 5’-azido-(5’-deoxy)thymidine may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity, as well as cost-effective production.

Chemical Reactions Analysis

Types of Reactions: 5’-Azido-(5’-deoxy)thymidine can undergo various chemical reactions, including:

    Substitution Reactions: The azido group can be substituted with other functional groups under appropriate conditions.

    Reduction Reactions: The azido group can be reduced to an amine group using reducing agents such as hydrogen in the presence of a catalyst.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include triphenylphosphine and diethyl azodicarboxylate.

    Reduction Reactions: Common reagents include hydrogen gas and palladium on carbon as a catalyst.

Major Products Formed:

    Substitution Reactions: Products depend on the substituent introduced.

    Reduction Reactions: The major product is 5’-amino-(5’-deoxy)thymidine.

Scientific Research Applications

Chemistry: 5’-Azido-(5’-deoxy)thymidine is used as a precursor in the synthesis of various nucleoside analogues. Its unique azido group allows for further chemical modifications, making it valuable in synthetic organic chemistry .

Biology: In biological research, 5’-azido-(5’-deoxy)thymidine is used in studies involving DNA synthesis and repair. It serves as a tool to investigate the mechanisms of these processes.

Medicine: Its ability to inhibit DNA synthesis makes it a candidate for therapeutic agents targeting rapidly dividing cells .

Industry: In the pharmaceutical industry, 5’-azido-(5’-deoxy)thymidine is used in drug development and testing. It is also employed in the synthesis of diagnostic reagents and molecular probes.

Mechanism of Action

The mechanism of action of 5’-azido-(5’-deoxy)thymidine involves its incorporation into DNA during replication. The azido group at the 5’ position prevents further elongation of the DNA chain, thereby inhibiting DNA synthesis. This mechanism is similar to that of other nucleoside analogues used in antiviral and anticancer therapies .

Comparison with Similar Compounds

    5’-Amino-(5’-deoxy)thymidine: This compound is similar in structure but has an amino group instead of an azido group.

    5’-Azido-5’-deoxyuridine: Similar to 5’-azido-(5’-deoxy)thymidine but with a uracil base instead of thymine.

Uniqueness: 5’-Azido-(5’-deoxy)thymidine is unique due to its specific azido modification, which imparts distinct chemical reactivity and biological activity. This makes it particularly useful in applications requiring selective inhibition of DNA synthesis .

Properties

Molecular Formula

C10H13N5O4

Molecular Weight

267.24 g/mol

IUPAC Name

1-[5-(azidomethyl)-4-hydroxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione

InChI

InChI=1S/C10H13N5O4/c1-5-4-15(10(18)13-9(5)17)8-2-6(16)7(19-8)3-12-14-11/h4,6-8,16H,2-3H2,1H3,(H,13,17,18)

InChI Key

GKEHVJFBPNPCKI-UHFFFAOYSA-N

Canonical SMILES

CC1=CN(C(=O)NC1=O)C2CC(C(O2)CN=[N+]=[N-])O

Origin of Product

United States

Synthesis routes and methods

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Cc1cn(C2CC(O)C(CO)O2)c(=O)[nH]c1=O
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.